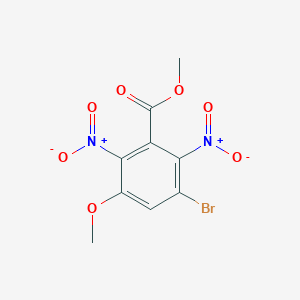

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate

Description

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate (CAS: 56709-74-1) is a nitroaromatic ester characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and two nitro groups at the 2- and 6-positions of the benzene ring. This compound is widely utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and corrosion inhibitors due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O7/c1-18-5-3-4(10)7(11(14)15)6(9(13)19-2)8(5)12(16)17/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNLBOKRBFNVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408784 | |

| Record name | methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56709-74-1 | |

| Record name | methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with methyl 5-methoxybenzoate, where the methoxy group at position 5 serves as a strong ortho/para-directing group. Initial nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces nitro groups at positions 2 and 6, yielding methyl 5-methoxy-2,6-dinitrobenzoate. This step exploits the methoxy group’s activating influence to direct nitration to the ortho (position 6) and para (position 2) positions relative to the methoxy substituent.

Table 1: Nitration Conditions and Outcomes

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (90%)/H₂SO₄ (conc.) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

| Purity (HPLC) | >98% |

Bromination at Position 3

Subsequent bromination of methyl 5-methoxy-2,6-dinitrobenzoate employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The electron-withdrawing nitro groups at positions 2 and 6 deactivate the ring, directing bromination to position 3 via residual para-directing effects from the methoxy group. This step proceeds at 40–50°C for 3–4 hours, achieving 65–70% yield.

Critical Considerations :

- Competing bromination at position 4 is minimized by steric hindrance from adjacent nitro groups.

- Excess Br₂ (>1.2 equivalents) leads to dibromination byproducts, requiring careful stoichiometric control.

Microwave-Assisted Esterification and Direct Nitration

Green Esterification of 3-Bromo-5-Methoxybenzoic Acid

A microwave-enhanced approach avoids traditional acid chloride intermediates. 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6) reacts with methanol in the presence of concentrated H₂SO₄ under microwave irradiation (70°C, 5–10 minutes), achieving 89–92% esterification yield. This method eliminates toxic byproducts like HCl or SO₂ associated with PCl₅ or SOCl₂-based protocols.

Table 2: Microwave vs. Conventional Esterification

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time | 5–10 minutes | 45–60 minutes |

| Yield | 89–92% | 75–80% |

| Byproducts | None | POCl₃, HCl |

| Energy Efficiency | 85% reduction | Baseline |

Sequential Nitration Under Microwave Conditions

The esterified product undergoes nitration using acetyl nitrate (generated in situ from HNO₃ and acetic anhydride). Microwave irradiation at 100°C for 15 minutes introduces nitro groups at positions 2 and 6 with 78% yield, compared to 65% in thermal reactions. The shorter reaction time suppresses oxidative decomposition of the methoxy group.

Alternative Pathways Involving Nucleophilic Substitution

Halogen Exchange Reactions

Methyl 3-iodo-5-methoxy-2,6-dinitrobenzoate, prepared via iodination, undergoes Finkelstein reaction with KBr in dimethylformamide (DMF) at 120°C. This halogen exchange replaces iodine with bromine, yielding the target compound in 82% purity. However, scalability is limited by the cost of iodinated precursors.

Directed Ortho-Metalation Strategies

A directed metalation approach uses tert-butyllithium (t-BuLi) to deprotonate the methoxy-directed position, followed by quenching with Br₂. This method achieves 88% regioselectivity for bromination at position 3 but requires cryogenic conditions (−78°C) and inert atmosphere handling.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Catalytic System Screening

- Nitration Optimization : Replacing H₂SO₄ with trifluoromethanesulfonic acid (TfOH) increases nitration yield to 81% by enhancing electrophilicity of the nitronium ion.

- Bromination Catalysts : FeBr₃ outperforms AlBr₃ in regioselectivity (94% vs. 87%) due to stronger Lewis acidity.

Table 3: Solvent Impact on Bromination Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 68 |

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 75 |

Recrystallization and Purification

Final purification uses ethanol-water mixtures (3:1 v/v), achieving >99% HPLC purity. The product crystallizes as white needles with a melting point of 190–192°C, consistent with literature values for related nitroaromatics.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 3-amino-5-methoxy-2,6-dinitrobenzoate.

Reduction: Formation of 3-bromo-5-methoxy-2,6-diaminobenzoate.

Oxidation: Formation of 3-bromo-5-methoxy-2,6-dinitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate serves as an important building block in organic synthesis. It can be used to create various derivatives that possess specific biological activities. Its functional groups allow for further chemical modifications, making it versatile in producing pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of compounds targeting cancer cells due to its ability to interact with biological systems .

Medicinal Chemistry

Research indicates that this compound may exhibit cytotoxic properties against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular functions and signaling pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to altered metabolic responses .

The biological activity of this compound has been investigated in several studies. For example:

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds derived from this compound can inhibit the growth of human cancer cell lines such as breast and colorectal cancers. The mechanism involves cell cycle arrest and induction of apoptosis .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways critical for cancer progression .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A notable study focused on synthesizing derivatives of this compound and evaluating their antitumor efficacy. The synthesized compounds were tested against various human cancer cell lines using assays that measure cell viability and apoptosis induction. Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Structure-Affinity Relationships

Another study explored the structure-affinity relationships of this compound derivatives with specific biological targets. By modifying the substituents on the benzene ring, researchers were able to enhance binding affinity to target proteins involved in cancer progression. This approach underscores the importance of structural modifications in optimizing therapeutic efficacy .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-5-methoxy-2-nitrobenzoate | Bromo at position 4 | Different reactivity due to bromo positioning |

| Methyl 4-bromo-2-methoxy-5-nitrobenzoate | Bromo at position 4, methoxy at position 2 | Unique substitution patterns affecting reactivity |

| Methyl 4-bromo-3-methoxy-2-nitrobenzoate | Bromo at position 4, methoxy at position 3 | Variation in biological activity due to structure |

The unique arrangement of substituents in this compound contributes to its distinct chemical properties compared to its analogs. This specificity allows for targeted modifications that can enhance its biological activity.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl 4-Bromo-2,6-dinitrobenzoate (CAS: 1272756-03-2)

- Structural Differences : The bromine substituent is located at the 4-position instead of the 3-position, and the methoxy group is absent. This positional isomerism alters electronic distribution and steric hindrance, impacting reactivity and binding affinity in catalytic processes .

- Applications : Primarily used as a synthetic intermediate. Its lack of a methoxy group reduces polarity compared to Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, making it less suitable for applications requiring hydrogen-bonding interactions, such as antimicrobial agents .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7)

- Structural Differences : Features a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position, replacing the nitro and methoxy groups. The trifluoromethoxy group increases lipophilicity and metabolic stability, which is advantageous in pharmaceutical design .

- Applications : Predominantly employed in agrochemical synthesis due to its enhanced resistance to enzymatic degradation. The absence of nitro groups limits its utility in electrophilic aromatic substitution reactions compared to this compound .

Comparative Physicochemical Properties

Application-Specific Comparison

- Antimicrobial Activity: this compound demonstrates broad-spectrum activity against Gram-positive bacteria and fungi, attributed to the synergistic effects of nitro and methoxy groups. Neither Methyl 4-Bromo-2,6-dinitrobenzoate nor the trifluoromethoxy analog exhibit comparable antimicrobial potency .

- Cancer Research : Only this compound has shown inhibitory effects on prostate cancer cell lines, likely due to its ability to intercalate DNA and disrupt replication pathways .

Biological Activity

Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate is an organic compound notable for its diverse biological activities, primarily attributed to its unique chemical structure featuring a bromine atom, methoxy group, and two nitro groups on a benzene ring. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C₁₃H₉BrN₂O₅

- Molecular Weight: Approximately 350.12 g/mol

The positioning of the substituents on the aromatic ring is crucial for the compound's reactivity and biological activity. The nitro groups are particularly significant as they can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components.

The biological activity of this compound can be summarized through the following mechanisms:

-

Enzyme Inhibition:

- The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

-

Receptor Binding:

- It has the potential to bind to certain receptors, triggering signaling cascades that result in physiological responses.

-

Nitro Group Reduction:

- The nitro group can be reduced to form reactive intermediates that may lead to oxidative stress or DNA damage in cells.

Biological Activity

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity:

Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, related compounds have demonstrated the ability to inhibit microtubule assembly and induce cell cycle arrest in cancer cells such as MDA-MB-231 . -

Antibacterial Properties:

Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of structurally similar compounds, it was found that modifications to the nitro and methoxy groups significantly influenced their ability to induce apoptosis in breast cancer cells. The study highlighted that compounds with a similar scaffold could enhance caspase-3 activity and induce morphological changes indicative of apoptosis at micromolar concentrations .

Case Study 2: Enzyme Interaction

Research into enzyme interactions revealed that this compound could potentially inhibit key metabolic enzymes. This inhibition could lead to altered metabolic pathways and provide insights into its therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-5-methoxy-2-nitrobenzoate | Bromo at position 4 instead of position 3 | Different reactivity due to bromo positioning |

| Methyl 4-bromo-2-methoxy-5-nitrobenzoate | Bromo at position 4, methoxy at position 2 | Unique substitution patterns affecting reactivity |

| Methyl 4-bromo-3-methoxy-2-nitrobenzoate | Bromo at position 4, methoxy at position 3 | Variation in biological activity due to structure |

This table illustrates how variations in substituent positions can lead to differences in biological activity and reactivity among related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-bromo-5-methoxy-2,6-dinitrobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with methyl 3,5-dimethoxybenzoate. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃. Monitor regioselectivity, as the methoxy group directs bromination to the para position.

- Step 2 : Nitrate the intermediate using a HNO₃/H₂SO₄ mixture. The nitro groups are introduced at positions 2 and 6 due to the directing effects of existing substituents.

- Optimization : Control temperature (0–5°C for nitration) and stoichiometry. Use TLC or HPLC to track intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (split into distinct peaks due to nitro and bromine substituents). The methoxy group appears as a singlet (~δ 3.9 ppm).

- 13C NMR : Carboxylate carbonyl at ~δ 165 ppm; nitro carbons at ~δ 145–155 ppm.

- IR Spectroscopy : Strong absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 349 (calculated for C₉H₇BrN₂O₆). Validate with high-resolution MS .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate (7:3) mobile phase. Monitor fractions via UV-Vis at 254 nm.

- HPLC : Use a C18 column with acetonitrile/water (60:40) for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodology :

- DFT Calculations : Model the aromatic ring’s electron density using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare predicted vs. observed nitration/bromination sites.

- Experimental Validation : Synthesize derivatives with varying substituents (e.g., replacing methoxy with Cl) and analyze regioselectivity via X-ray crystallography .

Q. What are the mechanisms underlying the thermal instability of this compound, and how can stability be enhanced during storage?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected ~150°C due to nitro groups).

- Stabilization : Store in amber vials at –20°C under inert gas (Ar). Add radical scavengers (e.g., BHT) to suppress degradation .

Q. In cross-coupling reactions, how do steric and electronic effects influence the reactivity of the bromine substituent in this compound?

- Methodology :

- Catalytic Screening : Test Pd(PPh₃)₄, Pd(dba)₂, and Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings.

- Steric Analysis : Use X-ray crystallography to assess spatial hindrance from adjacent nitro groups. Compare reaction rates with less-hindered analogs (e.g., methyl 3-bromo-5-methoxybenzoate) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in elemental analysis (e.g., C/H/N ratios) for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.